An In-depth Technical Guide to 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin: Natural Source, Isolation, and Biological Context
An In-depth Technical Guide to 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin: Natural Source, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the homoisoflavonoid 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, a natural product of interest for its potential pharmacological activities. The primary documented natural source of this compound is the bulbs of Scilla scilloides Druce (Liliaceae). While some commercial sources suggest a fungal origin, this claim is not substantiated in the current scientific literature. This document details the isolation of the compound from its plant source, summarizes its physicochemical properties, and discusses the biological activities of related compounds, offering insights into its potential mechanisms of action.
Natural Source and Identification
8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin has been identified and isolated from the bulbs of Scilla scilloides[1]. This plant has a history of use in traditional folk medicine for treating dermal inflammation[2]. Phytochemical investigations of Scilla scilloides have revealed a rich profile of homoisoflavonoids, stilbenes, and other phenolic compounds[3][4].
While some commercial suppliers list 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin as a fungal-derived secondary metabolite, extensive searches of scientific databases do not currently yield primary literature to support this assertion[5]. The broader class of compounds known as punctatins and their derivatives have been isolated from fungi, which may be the source of this attribution. However, for this specific demethylated and methylated variant, Scilla scilloides remains the only scientifically validated natural source.
Physicochemical Properties
A summary of the key physicochemical properties of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₆ | [5] |
| Molecular Weight | 316.3 g/mol | [5] |
| CAS Number | 93078-83-2 | [5] |
| Appearance | Not explicitly stated in reviewed literature | |
| Melting Point | 172 °C | [5] |
Experimental Protocols: Isolation from Scilla scilloides
The following is a generalized experimental protocol for the isolation of homoisoflavonoids, including 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, from the bulbs of Scilla scilloides. This protocol is based on methodologies reported in the literature for the phytochemical analysis of this plant species[1][3][6].
Note: Specific yields for 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin are not detailed in the reviewed literature. The overall yield of mixed homoisoflavonoids can be expected to be in the range of milligrams from a kilogram of starting plant material.
Extraction
-
Plant Material Preparation: Fresh or air-dried bulbs of Scilla scilloides are collected and cleaned. The bulbs are then sliced and powdered.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.
Fractionation
-
Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Homoisoflavonoids are typically enriched in the ethyl acetate and chloroform fractions.
Chromatographic Purification
-
Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.
-
Sephadex LH-20 Chromatography: Fractions containing homoisoflavonoids are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin in high purity is achieved using preparative reversed-phase HPLC (RP-HPLC) with a suitable solvent system, such as a gradient of methanol and water or acetonitrile (B52724) and water.
Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.
-
2D-NMR (COSY, HMQC, HMBC): To establish the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet (UV) Spectroscopy: To analyze the chromophoric system.
The following diagram illustrates a general workflow for the isolation process.
References
- 1. researchgate.net [researchgate.net]
- 2. Homoisoflavones as the antioxidants responsible from bulbs of Scilla scilloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Homoisoflavanones and stilbenes from fresh bulb of Scilla scilloides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new homostilbene and two new homoisoflavones from the bulbs of Scilla scilloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-o-Demethyl-7-o-methyl-3,9-dihydropunctatin | 93078-83-2 | TDA07883 [biosynth.com]
- 6. researchgate.net [researchgate.net]
